molecular formula C19H38ClNO4 B12419547 Lauroyl-L-carnitine-d9 (chloride)

Lauroyl-L-carnitine-d9 (chloride)

Cat. No.: B12419547
M. Wt: 389.0 g/mol
InChI Key: PDBBUDRTWRVCFN-KIYCHUIWSA-N
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Description

Lauroyl-L-carnitine-d9 (chloride) is a deuterium-labeled compound, specifically a derivative of Boc-L-Ala-OH. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C19H29D9ClNO4 and a molecular weight of 389.02 . Lauroyl-L-carnitine-d9 (chloride) is known for its role in energy metabolism and is synthesized in the liver from methionine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lauroyl-L-carnitine-d9 (chloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Lauroyl-L-carnitine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Lauroyl-L-carnitine-d9 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Lauroyl-L-carnitine-d9 (chloride) involves its role in energy metabolism. It acts as an acylcarnitine, facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process is crucial for the production of energy in the form of adenosine triphosphate (ATP). The compound targets enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lauroyl-L-carnitine-d9 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and tracing metabolic pathways .

Properties

Molecular Formula

C19H38ClNO4

Molecular Weight

389.0 g/mol

IUPAC Name

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3,3D3,4D3;

InChI Key

PDBBUDRTWRVCFN-KIYCHUIWSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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